The Discovery of Nirvanol: A Technical History
The Discovery of Nirvanol: A Technical History
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, early clinical applications, and adverse effects of 5-ethyl-5-phenylhydantoin.
Introduction
Nirvanol, chemically known as 5-ethyl-5-phenylhydantoin, holds a significant place in the history of medicinal chemistry as an early synthetic anticonvulsant and therapeutic agent for chorea. Its discovery in the early 20th century marked a pivotal moment in the development of non-sedative treatments for neurological disorders. This technical guide provides a comprehensive overview of the history of Nirvanol's discovery, detailing its initial synthesis, early clinical investigations, and the elucidation of its significant adverse effect, "Nirvanol sickness." The information is presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the foundational experiments and observations that shaped our understanding of this compound.
The Genesis of a Soporific: The First Synthesis of Nirvanol
The first documented synthesis of Nirvanol was reported in 1922 by W. T. Read in the Journal of the American Chemical Society.[1][2][3] The primary objective of this research was the synthesis of a new soporific, or sleep-inducing agent. This endeavor was part of a broader exploration of hydantoin derivatives, a class of compounds that was gaining attention for its potential pharmacological activities.
Experimental Protocol: The Read Synthesis of 5-ethyl-5-phenylhydantoin
The synthesis of Nirvanol, as described by Read, involved a multi-step process starting from commercially available reagents. The detailed methodology is outlined below.
Step 1: Synthesis of Phenyl-ethyl-ketone
The initial step involved the preparation of phenyl-ethyl-ketone (propiophenone) through a Friedel-Crafts acylation of benzene with propionyl chloride.
-
Reagents: Benzene, Propionyl Chloride, Anhydrous Aluminum Chloride.
-
Procedure: A mixture of benzene and anhydrous aluminum chloride was cooled in an ice bath. Propionyl chloride was then added dropwise with constant stirring. After the addition was complete, the reaction mixture was allowed to warm to room temperature and then heated gently on a water bath until the evolution of hydrogen chloride gas ceased. The resulting mixture was poured onto crushed ice, and the phenyl-ethyl-ketone was separated, washed, dried, and purified by distillation.
Step 2: Formation of the Hydantoin Ring
The core hydantoin structure was formed through the condensation of phenyl-ethyl-ketone with potassium cyanide and ammonium carbonate. This reaction is a variation of the Bucherer-Bergs reaction.
-
Reagents: Phenyl-ethyl-ketone, Potassium Cyanide, Ammonium Carbonate, Ethyl Alcohol, Water.
-
Procedure: A solution of phenyl-ethyl-ketone in ethyl alcohol was prepared. To this, aqueous solutions of potassium cyanide and ammonium carbonate were added. The mixture was then heated under reflux for several hours. Upon cooling, the crude 5-ethyl-5-phenylhydantoin (Nirvanol) precipitated out of the solution. The precipitate was collected by filtration, washed with cold water, and then recrystallized from hot alcohol to yield the purified product.
The overall synthetic workflow is depicted in the following diagram:
Early Clinical Investigations: A Treatment for Chorea
While initially investigated as a soporific, Nirvanol's most significant early clinical application was in the treatment of chorea, a neurological disorder characterized by involuntary, jerky movements. Several clinical reports from the 1920s and 1930s documented its use in pediatric and adult patients.
Experimental Protocol: Clinical Administration of Nirvanol for Chorea
The administration of Nirvanol for chorea followed a general protocol aimed at inducing a specific therapeutic response, which was often accompanied by a predictable set of side effects.
-
Dosage: The dosage was typically initiated at a low level and gradually increased until a therapeutic effect was observed or toxic symptoms appeared. Common starting doses ranged from 0.15 to 0.3 grams per day, often divided into two or three doses.
-
Treatment Course: The treatment was continued until the patient developed a characteristic reaction, often referred to as "Nirvanol sickness," which was considered indicative of a therapeutic response. This reaction typically occurred after 8 to 12 days of treatment.
-
Endpoint: The primary endpoint for a successful treatment course was the cessation of choreiform movements. Once the desired effect was achieved, the drug was discontinued.
The logical flow of the Nirvanol treatment for chorea is illustrated below:
